molecular formula C26H33N3O2S B2882966 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115314-19-6

2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2882966
CAS No.: 1115314-19-6
M. Wt: 451.63
InChI Key: ABVIWVVFUPDMFT-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thioether. This intermediate is then reacted with 3,4-dihydroquinazoline-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

What sets this compound apart is its unique thioether linkage and specific substitution pattern on the quinazoline ring. These structural features may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2S/c1-16(2)13-27-24(30)20-9-10-22-23(12-20)28-26(29(25(22)31)14-17(3)4)32-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVIWVVFUPDMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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